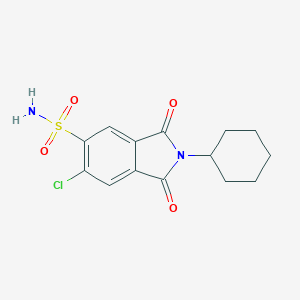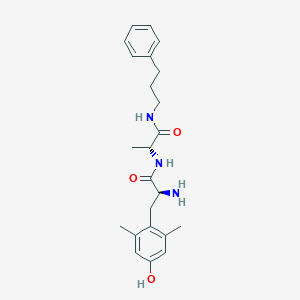
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide, also known as DPT-L, is a peptide compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide is not fully understood, but it is believed to involve the modulation of certain cellular pathways. It has been suggested that 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide may interact with specific receptors or enzymes in the body, leading to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has antimicrobial and antiviral properties, as well as anti-inflammatory effects. In addition, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have neuroprotective effects and may help to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide in lab experiments is its stability and ease of synthesis. However, one limitation is that the compound may not be readily available for researchers due to its complex synthesis process.
Orientations Futures
There are several future directions for research on 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide. One area of interest is the potential use of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide as a therapeutic agent in the treatment of neurodegenerative diseases. Further investigation is needed to fully understand the mechanism of action of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide and its potential applications in drug discovery. In addition, studies on the toxicity and safety of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide are needed before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is obtained through cleavage from the support and purification using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been investigated for its potential applications in various scientific fields. In the field of drug discovery, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs. In addition, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
123689-66-7 |
|---|---|
Nom du produit |
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide |
Formule moléculaire |
C23H31N3O3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-[(2R)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C23H31N3O3/c1-15-12-19(27)13-16(2)20(15)14-21(24)23(29)26-17(3)22(28)25-11-7-10-18-8-5-4-6-9-18/h4-6,8-9,12-13,17,21,27H,7,10-11,14,24H2,1-3H3,(H,25,28)(H,26,29)/t17-,21+/m1/s1 |
Clé InChI |
DGIVTTGQFOQCPP-UTKZUKDTSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
Synonymes |
2,6-dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide 2,6-dimethyltyrosyl-N-(3-phenylpropyl)alaninamide SC 39566 SC-39566 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



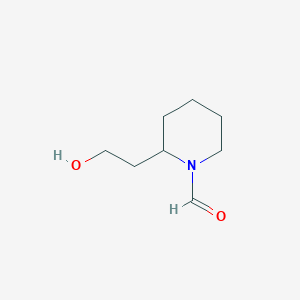
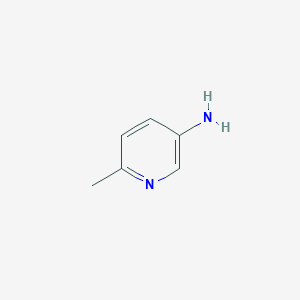
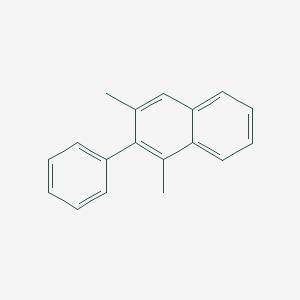
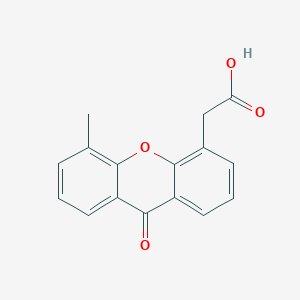
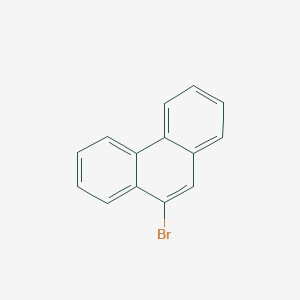
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)







